molecular formula C6H6FNO B1322618 (6-Fluoropyridin-3-yl)methanol CAS No. 39891-05-9

(6-Fluoropyridin-3-yl)methanol

Cat. No. B1322618
CAS RN: 39891-05-9
M. Wt: 127.12 g/mol
InChI Key: UCSVYHGEBZQLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Fluoropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 39891-05-9. It has a molecular weight of 127.12 and its IUPAC name is (6-fluoro-3-pyridinyl)methanol .


Synthesis Analysis

The synthesis of “(6-Fluoropyridin-3-yl)methanol” involves the reaction of 6-fluoronicotinic acid with thionyl chloride in the presence of N,N-dimethylformamide. The mixture is heated at reflux for 3 hours. The solvent is then removed under reduced pressure to provide an amber oil that is dissolved in 1,4-dioxane. The solution is treated with sodium borohydride and the mixture is stirred at room temperature for 24 hours. The suspension is diluted with saturated NaHCO3 solution and extracted with diethyl ether. The combined organic extracts are dried over Na2SO4, filtered and the solvents are removed under reduced pressure to provide the title compound as a colorless oil .


Molecular Structure Analysis

The molecular structure of “(6-Fluoropyridin-3-yl)methanol” is represented by the formula C6H6FNO .


Physical And Chemical Properties Analysis

“(6-Fluoropyridin-3-yl)methanol” is a liquid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 256.4±25.0 °C at 760 mmHg, and a flash point of 108.8±23.2 °C. It has a molar refractivity of 30.8±0.3 cm3, and a molar volume of 100.7±3.0 cm3 .

Scientific Research Applications

  • Spectroscopy and Molecular Structure Analysis:

    • Infrared spectra studies of hydrogen-bonded clusters of 2-fluoropyridine with methanol were conducted, revealing insights into the hydrogen bond interactions and vibrational frequencies affected by these bonds (Nibu, Marui, & Shimada, 2006).
    • The structural and molecular characteristics of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, formed from the condensation of (6-methylpyridin-2-yl)methanol, were investigated using various spectroscopic techniques and crystallography (Percino, Chapela, & Rodríguez-Barbarín, 2005).
  • Synthesis and Catalysis:

    • A study explored the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, including the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting the advantages of this method over traditional approaches (Sun, Sun, & Rao, 2014).
    • Research on dinuclear complexes with 6-halogeno-pyridin-2-olate, including derivatives of 6-fluoro-2-hydroxypyridine, provided insights into the coordination chemistry and solid-state structures of these compounds (Schäffler, Müller, & Maas, 2006).
  • Chemical Properties and Reactions:

    • A study on the hydroalkoxylation of unactivated olefins described the use of a cobalt complex, silane, and N-fluoropyridinium salt, demonstrating high functional group tolerance and the versatility of alcoholic solvents, including methanol (Shigehisa, Aoki, Yamaguchi, Shimizu, & Hiroya, 2013).
    • Investigations into the metabolic engineering of Corynebacterium glutamicum for methanol metabolism discussed the potential of using methanol as an auxiliary carbon source,
    including the initial oxidation of methanol to formaldehyde .
  • Fluorescence and Sensing Applications:

    • The development of highly selective fluorescent sensors for Hg2+ and Ag+ based on bis-triazole-coupled polyoxyethylenes in methanol solution was reported, highlighting the potential of these compounds in selective metal ion detection (Hung, Cheng, Wang, Chen, & Chung, 2009).
    • A novel stable fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence in a wide pH range of aqueous media and was proposed as a fluorescent labeling reagent, showing potential for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
  • Miscellaneous Applications:

    • The crystal structure of a dinuclear CoII complex with bridging fluoride ligands was explored, showcasing the impact of solvents like methanol on the formation of such complexes (Inomata & Suenaga, 2014).
    • A study on the iridium-catalyzed direct C–C coupling of methanol and allenes highlighted the potential of methanol as a one-carbon building block in fine chemical synthesis (Moran, Preetz, Mesch, & Krische, 2011).

Safety And Hazards

The safety information for “(6-Fluoropyridin-3-yl)methanol” indicates that it has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

(6-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSVYHGEBZQLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627408
Record name (6-Fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoropyridin-3-yl)methanol

CAS RN

39891-05-9
Record name 6-Fluoro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoropyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (0.29 mL, 4.08 mmol) was added to a slurry of 6-fluoronicotinic acid (13, 0.48 g, 3.40 mmol) and N,N-dimethylformamide (0.1 mL, catalytic amount) in benzene (40 mL) at room temperature under nitrogen, after which the mixture was heated at reflux for 3 h. The solvent was removed under reduced pressure to provide an amber oil that was dissolved in 1,4-dioxane (25 mL) under nitrogen. The solution was treated with sodium borohydride (0.26 g, 6.80 mmol) and the mixture was stirred at room temperature for 24 h. The suspension was diluted with sat. NaHCO3 solution (200 mL) and extracted with diethyl ether (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered and the solvents were removed under reduced pressure to provide the title compound as a colorless oil: 1H NMR (300 MHz) 8.20 (s, 1H), 7.87-7.81 (dt, J=8.0, 2.3 Hz, 1H), 6.97-6.93 (dd, J=8.4, 2.8 Hz, 1H), 4.73 (s, 2H), 2.04 (bs, 1H) ppm.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The mixture of 5-(chloromethyl)-2-fluoropyridine and 5-(dichloromethyl)-2-fluoropyridine (30.7 g, 211 mmol) was placed into a round-bottomed flask with H2O (300 mL) and K2CO3 (32.1 g, 232 mmol), which was heated to an oily suspension for 4 h. The mixture was then cooled to rt, and the layers were separated. The aqueous layer was washed with EtOAc (2×50 mL). The combined organic layers were then washed with H2O (3×100 mL), dried over MgSO4, filtered, and concentrated. This mixture was purified by column chromatography (6:1 hexane:EtOAc) to yield (6-fluoropyridin-3-yl)methanol and 6-((6-fluoropyridin-3-yl)methoxy)nicotinaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoropyridin-3-yl)methanol
Reactant of Route 2
(6-Fluoropyridin-3-yl)methanol
Reactant of Route 3
(6-Fluoropyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(6-Fluoropyridin-3-yl)methanol
Reactant of Route 5
(6-Fluoropyridin-3-yl)methanol
Reactant of Route 6
(6-Fluoropyridin-3-yl)methanol

Citations

For This Compound
4
Citations
T Yamasaki, X Zhang, K Kumata, Y Zhang… - Journal of medicinal …, 2020 - ACS Publications
Metabotropic glutamate receptor 2 (mGlu 2 ) is a known target for treating several central nervous system (CNS) disorders. To develop a viable positron emission tomography (PET) …
Number of citations: 3 pubs.acs.org
M Ozenil, K Pacher, T Balber, C Vraka, A Roller… - European Journal of …, 2020 - Elsevier
Supported by their involvement in many neurodegenerative disorders, muscarinic acetylcholine receptors (mAChRs) are an interesting target for PET imaging. Nevertheless, no …
Number of citations: 10 www.sciencedirect.com
JPN Papillon, K Nakajima, CD Adair… - Journal of medicinal …, 2018 - ACS Publications
SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2), also known as Brahma homologue (BRM), is a Snf2-family DNA-…
Number of citations: 117 pubs.acs.org
M Ozenil, K Pacher, C Vraka, H Spreitzer, M Hacker… - 2019 - EANM'19
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.